molecular formula C11H12N4O2S2 B2454854 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899991-06-1

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2454854
CAS RN: 899991-06-1
M. Wt: 296.36
InChI Key: BWAMRKRKOIBHAQ-UHFFFAOYSA-N
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Description

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide, also known as DTAA, is a synthetic compound that has been widely used in scientific research. Its chemical structure consists of a pyrimidine ring, a thiazole ring, and an acetamide group. DTAA has shown promising results in various research studies, and its potential applications in the field of medicine and biotechnology are being explored.

Scientific Research Applications

Synthesis and Anticonvulsant Applications

A study explored the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives to investigate their potential as anticonvulsants. The synthesis involved the interaction of thiourea with acetylacetone, followed by alkylation with α-chloroacetamides. Molecular docking indicated an affinity for anticonvulsant biotargets, with one compound showing notable activity in extending the latency period and reducing the duration and severity of seizures in a rat model, suggesting a potential application in anticonvulsant therapy (Severina et al., 2020).

Anticancer Activities

Another study focused on the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives. These compounds were tested against a panel of 60 different human tumor cell lines, with certain derivatives showing significant anticancer activity, particularly against melanoma-type cell lines. This highlights the compound's potential in cancer research and therapy (Duran & Demirayak, 2012).

Cyclin-Dependent Kinase (CDK) Inhibition for Cancer Treatment

Investigations into 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives identified them as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a critical enzyme in cell cycle regulation. The synthesis and structure-guided design of these compounds, supported by X-ray crystallography, demonstrated their potential in anticancer therapy through the inhibition of CDK2 and CDK9, leading to antiproliferative and proapoptotic effects in cellular models (Wang et al., 2004).

Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial properties of novel heterocycles incorporating the pyrimidinone moiety. These compounds demonstrated antimicrobial activity against a range of bacteria and fungi, suggesting their potential utility in developing new antimicrobial agents (Bondock et al., 2008). Another research synthesized 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives and evaluated their antimicrobial and hemolytic activities, with some compounds showing promising results against selected microbial species and low cytotoxicity (Gul et al., 2017).

properties

IUPAC Name

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S2/c1-6-7(2)13-11(15-9(6)17)19-5-8(16)14-10-12-3-4-18-10/h3-4H,5H2,1-2H3,(H,12,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAMRKRKOIBHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NC2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

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